molecular formula C19H13N3O2 B2516330 5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide CAS No. 1795488-40-2

5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide

Cat. No.: B2516330
CAS No.: 1795488-40-2
M. Wt: 315.332
InChI Key: FHWLWYVKIXYNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide is a heterocyclic compound that features an oxazole ring fused with a quinoline moiety

Scientific Research Applications

5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It has been used in studies investigating the inhibition of microbial growth, showcasing antimicrobial properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Industrial Applications: It is utilized in the development of new materials with specific electronic properties.

Future Directions

Quinoline derivatives, such as “5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide”, continue to be a focus of medicinal chemistry research due to their wide range of biological activities . Future research may focus on the synthesis of new structural prototypes with more effective biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide typically involves the condensation of a quinoline derivative with an oxazole precursor. One common method includes the reaction of 6-aminoquinoline with 5-phenyl-2-oxazolecarboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to an oxazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide stands out due to its unique combination of a quinoline and oxazole ring, which imparts distinct biological activities not commonly found in other oxazole derivatives. This structural uniqueness contributes to its potential as a versatile compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

5-phenyl-N-quinolin-6-yl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-18(19-21-12-17(24-19)13-5-2-1-3-6-13)22-15-8-9-16-14(11-15)7-4-10-20-16/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWLWYVKIXYNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.